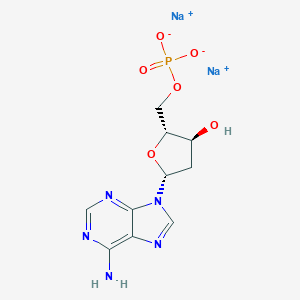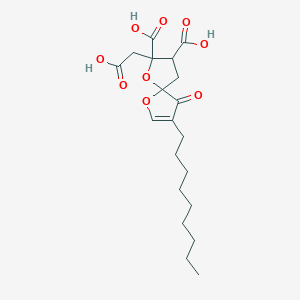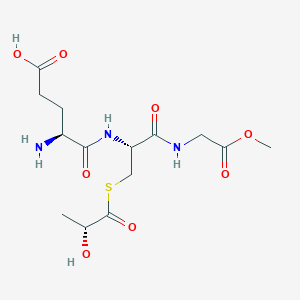
Glutathione glycylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione glycylmethyl ester (GSH-MEE) is a derivative of glutathione, an important antioxidant in the human body. GSH-MEE has been studied extensively for its potential therapeutic applications due to its ability to enhance the bioavailability and stability of glutathione.
Mécanisme D'action
Glutathione glycylmethyl ester enters cells through the same transporters as glutathione and is rapidly converted to glutathione by esterases. Glutathione is an important antioxidant that protects cells from oxidative stress by scavenging reactive oxygen species (ROS). Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which increases its antioxidant capacity. Glutathione glycylmethyl ester has also been shown to increase the expression of glutathione-related genes, which further enhances the cellular antioxidant defense system.
Effets Biochimiques Et Physiologiques
Studies have shown that Glutathione glycylmethyl ester has a variety of biochemical and physiological effects. Glutathione glycylmethyl ester has been shown to increase the levels of glutathione in cells and tissues, which enhances the antioxidant capacity of the body. Glutathione glycylmethyl ester has also been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. In addition, Glutathione glycylmethyl ester has been shown to have neuroprotective effects and to enhance immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Glutathione glycylmethyl ester in lab experiments is its ability to enhance the bioavailability and stability of glutathione. This allows researchers to study the effects of glutathione more effectively. However, one limitation of using Glutathione glycylmethyl ester is its cost, as it is more expensive than glutathione. In addition, Glutathione glycylmethyl ester may not be suitable for all experiments, as it may have different effects than glutathione in certain contexts.
Orientations Futures
There are several future directions for research on Glutathione glycylmethyl ester. One area of interest is the potential therapeutic applications of Glutathione glycylmethyl ester in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of Glutathione glycylmethyl ester in cancer therapy, as it has been shown to have anti-tumor effects. In addition, further research is needed to understand the mechanisms of action of Glutathione glycylmethyl ester and to optimize its synthesis and formulation for therapeutic use.
Conclusion
In conclusion, Glutathione glycylmethyl ester is a derivative of glutathione that has been studied extensively for its potential therapeutic applications. Glutathione glycylmethyl ester enhances the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has a variety of biochemical and physiological effects, including anti-inflammatory and anti-apoptotic effects. While Glutathione glycylmethyl ester has advantages for lab experiments, its cost and potential differences from glutathione in certain contexts may limit its applicability. Future research on Glutathione glycylmethyl ester may lead to new therapeutic applications in neurology, oncology, and immunology.
Méthodes De Synthèse
Glutathione glycylmethyl ester can be synthesized by reacting glutathione with methyl iodide and glycine in the presence of a base such as potassium carbonate. The reaction yields Glutathione glycylmethyl ester, which is then purified using chromatography techniques. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Glutathione glycylmethyl ester has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. Studies have shown that Glutathione glycylmethyl ester can enhance the bioavailability and stability of glutathione, which is important for maintaining cellular redox balance and protecting against oxidative stress. Glutathione glycylmethyl ester has also been shown to have anti-inflammatory and anti-apoptotic effects.
Propriétés
Numéro CAS |
146288-21-3 |
|---|---|
Nom du produit |
Glutathione glycylmethyl ester |
Formule moléculaire |
C14H23N3O8S |
Poids moléculaire |
393.42 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2R)-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O8S/c1-7(18)14(24)26-6-9(13(23)16-5-11(21)25-2)17-12(22)8(15)3-4-10(19)20/h7-9,18H,3-6,15H2,1-2H3,(H,16,23)(H,17,22)(H,19,20)/t7-,8+,9+/m1/s1 |
Clé InChI |
DWWUEEQNZSDZMN-VGMNWLOBSA-N |
SMILES isomérique |
C[C@H](C(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |
SMILES canonique |
CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |
Autres numéros CAS |
146288-21-3 |
Séquence |
EXG |
Synonymes |
glutathione glycylmethyl ester GSH-(glycyl)methyl ester GSH-Me |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
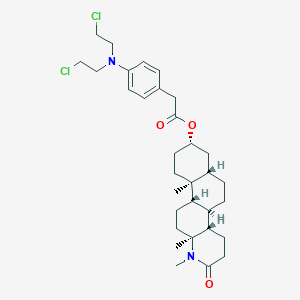
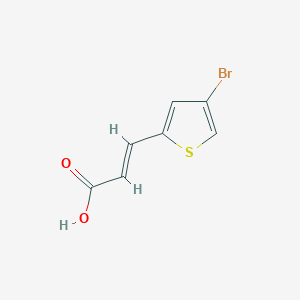
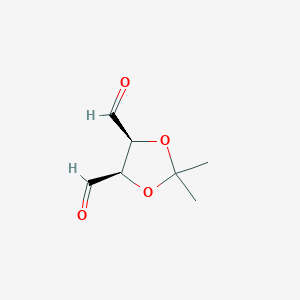
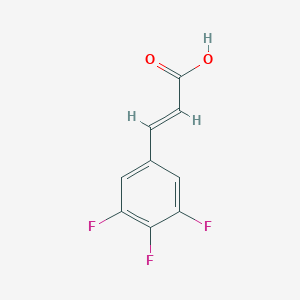
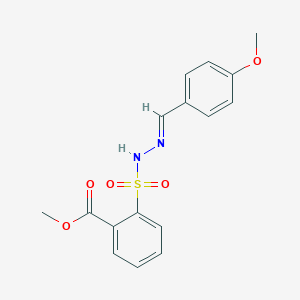
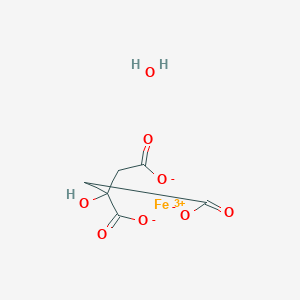
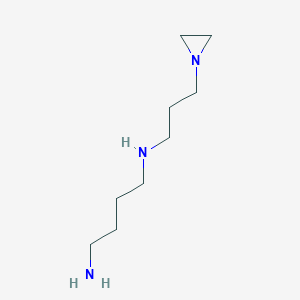
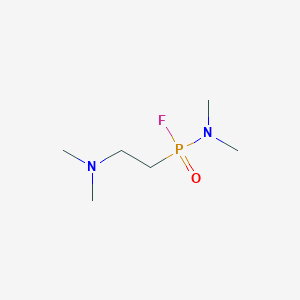
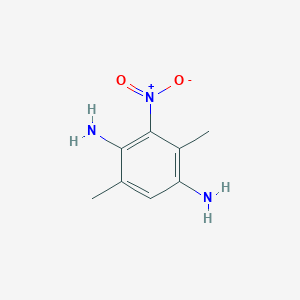
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
